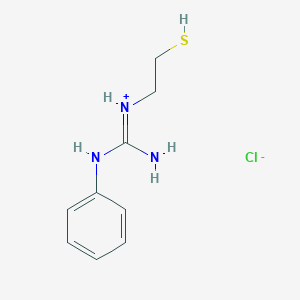
2-Mercaptoethyl-N'-phenylguanidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl-N’-phenylguanidine hydrobromide is a chemical compound with the molecular formula C9H13BrN3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a mercaptoethyl group and a phenylguanidine moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide typically involves the reaction of 2-mercaptoethylamine with phenylisothiocyanate, followed by the addition of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl-N’-phenylguanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted guanidines.
Scientific Research Applications
2-Mercaptoethyl-N’-phenylguanidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The mercapto group plays a crucial role in these interactions, often forming covalent bonds with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteamine: Similar in structure but with an acetyl group instead of a phenylguanidine moiety.
Diphenylguanidine: Contains two phenyl groups instead of a mercaptoethyl group.
Uniqueness
2-Mercaptoethyl-N’-phenylguanidine hydrobromide is unique due to its combination of a mercaptoethyl group and a phenylguanidine moiety. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
16181-82-1 |
|---|---|
Molecular Formula |
C9H14ClN3S |
Molecular Weight |
231.75 g/mol |
IUPAC Name |
[amino(anilino)methylidene]-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C9H13N3S.ClH/c10-9(11-6-7-13)12-8-4-2-1-3-5-8;/h1-5,13H,6-7H2,(H3,10,11,12);1H |
InChI Key |
QBHDPXMCICACTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=[NH+]CCS)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















